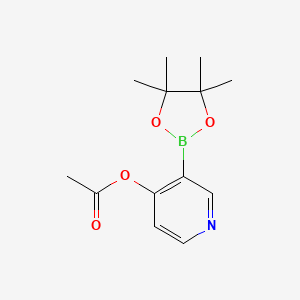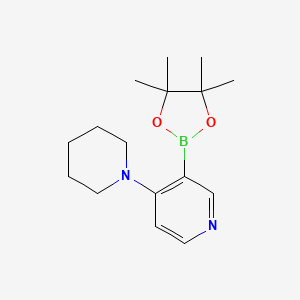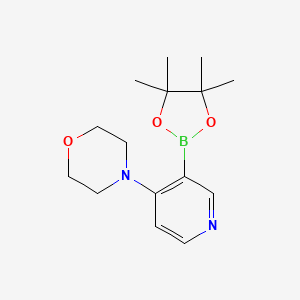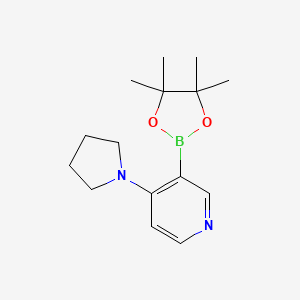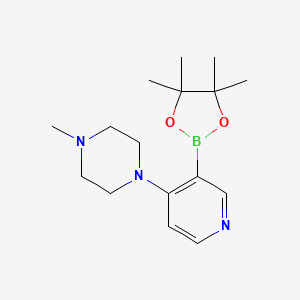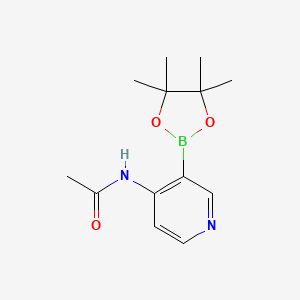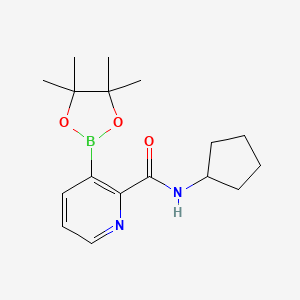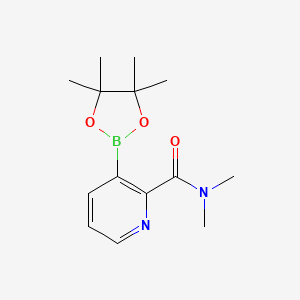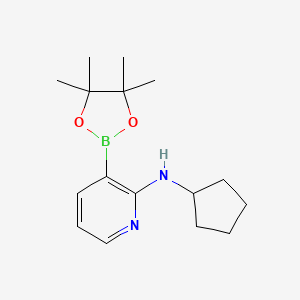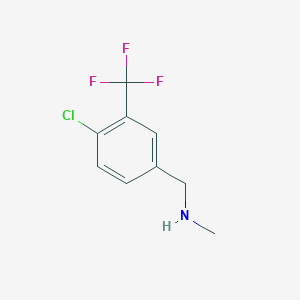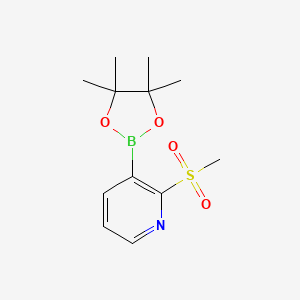
2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, also known as PPBP, is a boron-containing compound that has recently gained attention in the scientific community. It has been found to have a variety of applications in organic synthesis and medicinal chemistry, and has been studied for its potential use in drug delivery systems. PPBP has been found to be a highly efficient and versatile reagent for a range of reactions, including arylation, alkylation, and carbonylation. In addition, PPBP has been found to be useful for the preparation of boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.
科学的研究の応用
2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has been found to have a variety of applications in scientific research. It has been used in the synthesis of a wide range of organic compounds, including aryl boronic acids, alkyl boronic acids, and carbonyl boronic acids. In addition, this compound has been used in the synthesis of peptides, polymers, and other macromolecules. This compound has also been used in the synthesis of drug delivery systems, and has been found to be an efficient and versatile reagent for a range of reactions.
作用機序
The mechanism of action of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is not yet fully understood. It is believed that the boron atom in the this compound molecule plays a key role in the reaction, as it has been found to be a highly efficient and versatile reagent for a range of reactions. The boron atom is believed to be responsible for the formation of aryl, alkyl, and carbonyl boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be an efficient and versatile reagent for a range of reactions, and has been studied for its potential use in drug delivery systems. In addition, this compound has been found to be useful for the synthesis of boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.
実験室実験の利点と制限
One of the key advantages of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is its ability to be used in a variety of reactions. It has been found to be an efficient and versatile reagent for a range of reactions, including arylation, alkylation, and carbonylation. In addition, this compound has been found to be useful for the synthesis of boronic acid derivatives, which can be used for the synthesis of a wide range of organic compounds.
One of the key limitations of this compound is its potential toxicity. It has been found to be toxic to both humans and animals, and should be handled with caution. In addition, this compound should not be used in the presence of strong acids or bases, as it can be easily decomposed.
将来の方向性
The potential applications of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. These include the development of new drug delivery systems based on this compound, the study of its potential toxicological effects, and the development of new synthetic methods for the production of boronic acid derivatives. In addition, further research is needed to understand the mechanism of action of this compound, and to explore its potential applications in the synthesis of peptides, polymers, and other macromolecules.
合成法
2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized from commercially available 1H-pyrazole-3-boronic acid and pinacol ester. The reaction is carried out in a reaction flask under an inert atmosphere, such as nitrogen, at a temperature of 70-100°C. The reaction is typically completed in 1-2 hours, and yields a product with a purity of greater than 95%.
特性
IUPAC Name |
2-pyrazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-8-16-12(11)18-10-6-9-17-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXRKFDUUPOVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

